![molecular formula C14H14O5 B1248956 Guignardic acid](/img/structure/B1248956.png)
Guignardic acid
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Overview
Description
Guignardic acid is a natural product found in Guignardia with data available.
Scientific Research Applications
Phytotoxicity and Plant Pathology
Guignardic acid, identified as a secondary metabolite from Guignardia bidwellii, exhibits significant phytotoxic activities. It has been found in the extracts of cultures from G. bidwellii and plays a role in the infection process of this fungus on plants like Vitis vinifera (grapevine). The presence of guignardic acid in planta of G. bidwellii-infected leaves indicates its potential role as a virulence factor in the formation of lesions upon infection (Buckel et al., 2017). Additionally, phenguignardic acid, a related compound, has been studied for its phytotoxic and antimicrobial activities, suggesting a role in the defense mechanisms of plants against pathogens (Molitor et al., 2012).
Biochemical Synthesis and Structural Analysis
Guignardic acid has been the subject of structural and synthetic studies to understand its chemical properties and potential applications. It is synthesized from deamination products of amino acids such as phenylalanine and valine. The compound’s structure has been elucidated using spectroscopic data, and its synthesis has provided insights into its biochemical properties (Rodrigues-Heerklotz et al., 2001). The successful synthesis of guignardic acid and its analogs also allows for further exploration of its biological activities and potential applications in various fields.
Potential Applications in Agriculture
The phytotoxic nature of guignardic acid suggests potential applications in agriculture, particularly in the development of new herbicides of natural origin. The ability of guignardic acid to inhibit the growth of certain plants could be harnessed to control unwanted vegetation or in the study of plant-pathogen interactions. This aspect is particularly relevant in the context of sustainable agriculture and the search for eco-friendly pest management strategies (Molitor & Beyer, 2014).
properties
Product Name |
Guignardic acid |
---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S,4Z)-4-benzylidene-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-9(2)14(13(16)17)18-11(12(15)19-14)8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)/b11-8-/t14-/m0/s1 |
InChI Key |
UDHDTCIFHXXHPE-MSKHEQNASA-N |
Isomeric SMILES |
CC(C)[C@@]1(O/C(=C\C2=CC=CC=C2)/C(=O)O1)C(=O)O |
Canonical SMILES |
CC(C)C1(OC(=CC2=CC=CC=C2)C(=O)O1)C(=O)O |
synonyms |
guignardic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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